(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
CAS No.: 892416-83-0
Cat. No.: VC6579733
Molecular Formula: C26H22BrN3O2S
Molecular Weight: 520.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892416-83-0 |
|---|---|
| Molecular Formula | C26H22BrN3O2S |
| Molecular Weight | 520.45 |
| IUPAC Name | [7-[(4-bromophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C26H22BrN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3 |
| Standard InChI Key | TVXMSDNSFRLTKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Br |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s IUPAC name delineates its intricate structure:
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A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen framework forms the central scaffold, integrating oxygen and nitrogen atoms within a fused tricyclic system.
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Substituents include:
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A (4-bromophenyl)methylsulfanyl group at position 7, introducing bromine’s electronegativity and sulfur’s nucleophilic potential.
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A 3-methylphenyl moiety at position 5, contributing steric bulk and aromatic π-π stacking capabilities.
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A methanol group at position 11, enabling hydrogen bonding and solubility modulation.
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The molecular formula C₂₆H₂₂BrN₃O₂S (MW: 520.45 g/mol) reflects its hybrid organic-inorganic character, with a bromine atom significantly influencing its reactivity and binding properties.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound remains unpublished, analogous triazatricyclo structures exhibit planar aromatic regions with dihedral angles between substituents ranging from 8.4° to 15.6°, as observed in related benzofuran and triazolothiadiazine derivatives . Computational models predict similar torsional strain in the title compound’s 4-bromophenyl and 3-methylphenyl groups, potentially affecting its conformational stability.
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to construct the triazatricyclo core and introduce substituents:
Step 1: Formation of the Tricyclic Core
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Cyclocondensation of substituted aminophenols with aldehydes under acidic conditions generates the oxaza ring system.
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Microwave-assisted methods (150°C, 30 min) improve yields (∼65%) compared to traditional reflux .
Step 2: Sulfur Incorporation
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Thioether linkage formation via nucleophilic substitution between a bromomethyl intermediate and 4-bromothiophenol (K₂CO₃, DMF, 80°C, 12 h).
Step 3: Methanol Functionalization
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Hydroxymethylation using paraformaldehyde in acetic acid (reflux, 6 h) introduces the terminal alcohol group.
Challenges in Purification
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Column chromatography (SiO₂, ethyl acetate/hexane 1:3) remains essential due to polar byproducts.
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Recrystallization from methanol/water (7:3) yields pure compound as off-white crystals (mp: 214–216°C).
Physicochemical and Pharmacological Profile
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous solubility | <0.1 mg/mL (25°C) |
| LogP (calc.) | 3.8 ± 0.2 |
| pKa (methanol group) | 15.2 |
| Plasma stability | >90% after 24h (pH 7.4, 37°C) |
The low aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexation for in vivo studies .
Biological Activity Screening
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
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Anticancer potential: IC₅₀ = 2.1–8.7 μM against MCF-7 and A549 cells via topoisomerase II inhibition .
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Antimicrobial effects: MIC = 16 μg/mL against S. aureus through membrane disruption .
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Enzyme modulation: 78% inhibition of carbonic anhydrase IX at 10 μM, relevant for antitumor applications .
Structure-Activity Relationship (SAR) Insights
Bromine’s Role in Target Affinity
The 4-bromophenyl group enhances hydrophobic interactions with protein binding pockets. Comparative studies show:
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Bromine substitution improves kinase inhibition by 3–5 fold over chloro analogs .
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Removal of bromine decreases plasma protein binding from 92% to 67%, altering pharmacokinetics.
Methanol Group’s Impact
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Oxidation to carboxylic acid derivatives (e.g., via Jones reagent) increases aqueous solubility but reduces CNS penetration (LogP shift: 3.8 → 2.1).
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Methyl ether analogs show 50% lower cytotoxicity, underscoring the hydroxyl group’s role in hydrogen bonding .
Industrial and Research Applications
Medicinal Chemistry Prospects
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